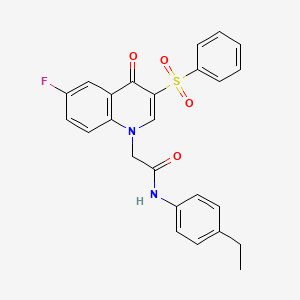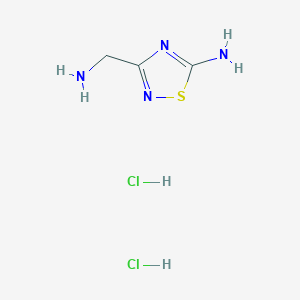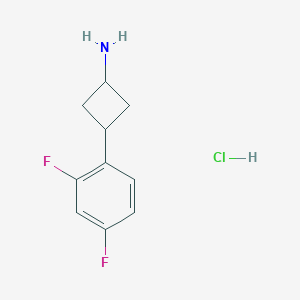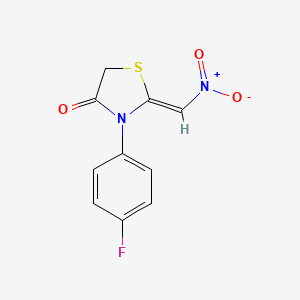![molecular formula C20H21F2NO4S B2862601 (2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate CAS No. 1492032-78-6](/img/structure/B2862601.png)
(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate” is an ester with a difluorophenyl group, a phenylethenyl group, and a sulfonylamino group. Esters are commonly used in a variety of applications, including in the production of polymers, plasticizers, and in the flavor and fragrance industry .
Molecular Structure Analysis
Esters generally have a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The specific geometry and conformation of this compound would depend on the arrangement of these groups in space.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Difluoromethylation reactions, for example, can involve electrophilic, nucleophilic, radical, and cross-coupling methods .Applications De Recherche Scientifique
Stereoselective Cycloaddition
An innovative [3+2] cycloaddition process between N-tert-butanesulfinyl imines and arynes facilitates the stereoselective synthesis of cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group is crucial for enabling the cycloaddition reaction, offering pathways for removing or substituting through transformations of the difluorinated cyclic sulfoximines to cyclic sulfinamides (Ye et al., 2014).
Polymer Optical Waveguide Devices
Fluorinated poly(arylene ether sulfide)s have been synthesized for use in polymeric optical waveguide devices. The incorporation of an ethynyl group and subsequent polymer fabrication through spin-coating and thermal curing processes result in films with high thermal stability and good chemical resistance, making them suitable for advanced optical applications (Kim et al., 2001).
Coordination and Catalytic Use
The synthesis and coordination of (diphenylphosphino)ferrocene-1-sulfonate anions lead to the development of novel catalytic systems. These complexes have shown potential in various catalytic processes, highlighting the versatility of sulfonate salts in organometallic chemistry (Zábranský et al., 2018).
Anion Exchange Membranes
A study on side-chain-type poly(arylene ether sulfone)s containing multiple quaternary ammonium groups for anion exchange membranes shows that these materials possess low water uptake and swelling ratio, along with high hydroxide conductivities. These properties are crucial for their application in fuel cells and other electrochemical devices, demonstrating the importance of fluorinated groups in enhancing membrane performance (Wang et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(2,3-difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4S/c1-14(2)19(20(24)27-13-16-9-6-10-17(21)18(16)22)23-28(25,26)12-11-15-7-4-3-5-8-15/h3-12,14,19,23H,13H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVFARRPDCJAHX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=C(C(=CC=C1)F)F)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)OCC1=C(C(=CC=C1)F)F)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2862525.png)



![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)
![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)
![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)
![7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2862534.png)

